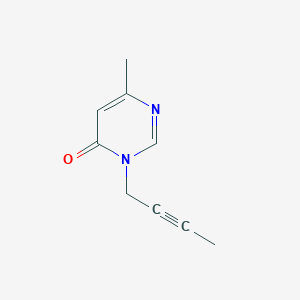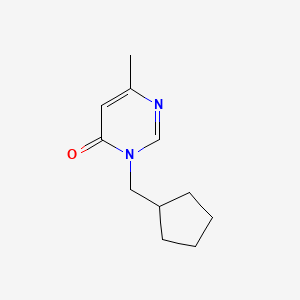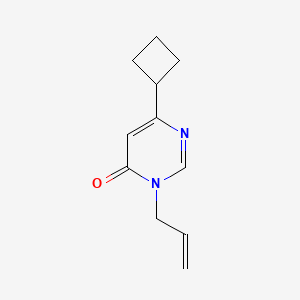![molecular formula C17H19N5O B6430478 3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile CAS No. 2202050-03-9](/img/structure/B6430478.png)
3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis and characterization of this compound are critical to understanding it. It’s worth noting that pyrimidine derivatives, which this compound is a part of, have been employed in the design of privileged structures in medicinal chemistry .Molecular Structure Analysis
The chemical structure of this compound indicates that it is a basic amine with a relatively high molecular weight, which gives it the potential to form hydrogen bonds with other chemical compounds.Chemical Reactions Analysis
The compound has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . It’s also worth noting that pyrimidine derivatives are known as antimicrobial, antiviral, antitumor, and antifibrotic compounds .科学的研究の応用
3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile has a number of potential applications in scientific research, such as its use as a chemical reagent in organic synthesis, a catalyst in catalytic hydrogenation reactions, and as a precursor for the synthesis of other compounds. It has also been used in the synthesis of biologically active molecules, such as inhibitors of the enzyme acetylcholinesterase and inhibitors of the enzyme phosphodiesterase. Furthermore, this compound has been explored as a potential therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease.
作用機序
The mechanism of action of 3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile is still not fully understood, but it is believed to involve the formation of a complex between the compound and a target protein. This complex then binds to the active site of the target protein and modulates its activity. It is also believed that this compound may interact with other proteins in the cell, such as those involved in signal transduction and gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, but preliminary studies suggest that it may have a range of effects on the body. For example, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may be useful in the treatment of Alzheimer’s disease, as well as other neurological disorders. It has also been shown to inhibit the enzyme phosphodiesterase, which is involved in the breakdown of the neurotransmitter cGMP. This suggests that this compound may be useful in the treatment of cardiovascular diseases, as well as other conditions.
実験室実験の利点と制限
The use of 3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile in laboratory experiments has several advantages. It is relatively easy to synthesize, and it has a wide range of potential applications. Additionally, it is relatively stable and does not degrade easily. However, there are also some limitations to consider. For example, this compound has a relatively low solubility in water, which can make it difficult to use in experiments involving aqueous solutions. Additionally, it is not very soluble in organic solvents, which can make it difficult to use in experiments involving organic solvents.
将来の方向性
There are a number of potential future directions for the use of 3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile in scientific research. For example, it could be used to investigate the effects of different concentrations of the compound on various biochemical and physiological processes. Additionally, it could be used to investigate its potential therapeutic applications, such as its use in the treatment of cancer, diabetes, and Alzheimer’s disease. Finally, it could be used to investigate the potential of this compound as a chemical reagent in organic synthesis, as a catalyst in catalytic hydrogenation reactions, and as a precursor for the synthesis of other compounds.
合成法
3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile can be synthesized using a number of different methods, but the most common is a three-step process. The first step involves reacting 3-methylpyridine with piperidine in the presence of anhydrous aluminum chloride, which produces a compound known as 3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine (3-MPP). The second step involves reacting 3-MPP with carbonitrile in the presence of anhydrous aluminum chloride, which produces this compound. Finally, the third step involves purifying the compound by recrystallization.
特性
IUPAC Name |
3-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-13-3-2-6-21-17(13)23-12-14-4-9-22(10-5-14)16-15(11-18)19-7-8-20-16/h2-3,6-8,14H,4-5,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNJQWAHDKIXBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{5-cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine](/img/structure/B6430444.png)
![4-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine](/img/structure/B6430445.png)
![4-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine](/img/structure/B6430448.png)
![4-methyl-6-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B6430453.png)
![4-methyl-6-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B6430461.png)
![6-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B6430465.png)
![2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine](/img/structure/B6430484.png)
![3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6430491.png)
![3-methyl-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B6430504.png)
![2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine-3-carbonitrile](/img/structure/B6430506.png)
